N-(2-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide
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Overview
Description
N-(2-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a hydrazinyl carbonyl group and a methoxybenzamide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide typically involves the condensation of N-[2-(hydrazinocarbonyl)phenyl]benzamide with 2-hydroxy-3,5-dinitrobenzaldehyde. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and methoxybenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(2E)-2-(4-nitrobenzylidenyl)hydrazinyl]carbonyl}phenyl)benzamide: Similar structure but with a different substitution pattern on the benzylidene moiety.
N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide: Lacks the dinitro groups, resulting in different chemical and biological properties.
Uniqueness
N-(2-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide is unique due to the presence of both dinitro and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H17N5O8 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H17N5O8/c1-35-16-8-6-13(7-9-16)21(29)24-18-5-3-2-4-17(18)22(30)25-23-12-14-10-15(26(31)32)11-19(20(14)28)27(33)34/h2-12,28H,1H3,(H,24,29)(H,25,30)/b23-12+ |
InChI Key |
HCGWSTRVDQGMLK-FSJBWODESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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